N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
Overview
Description
N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chloro-3-nitrophenyl group attached to the nitrogen atom of the urea moiety, along with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea typically involves the reaction of 4-chloro-3-nitroaniline with diisopropylcarbodiimide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted urea derivatives.
Reduction: Formation of N’-(4-Amino-3-chlorophenyl)-N,N-diisopropylurea.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea can be compared with other similar compounds, such as:
N’-(4-Chloro-3-nitrophenyl)-N,N-dimethylurea: Similar structure but with dimethyl groups instead of diisopropyl groups.
N’-(4-Chloro-3-nitrophenyl)-N,N-diethylurea: Similar structure but with diethyl groups instead of diisopropyl groups.
N’-(4-Chloro-3-nitrophenyl)-N,N-diphenylurea: Similar structure but with diphenyl groups instead of diisopropyl groups.
Uniqueness: The presence of diisopropyl groups in N’-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other urea derivatives with different substituents.
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-1,1-di(propan-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-8(2)16(9(3)4)13(18)15-10-5-6-11(14)12(7-10)17(19)20/h5-9H,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDCYWULGRADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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